
(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups might be introduced through electrophilic aromatic substitution reactions. The oxadiazole ring could be formed through a cyclization reaction, and the piperidine ring might be formed through a reductive amination or a ring-closing reaction .科学的研究の応用
Antibacterial Applications
The compound’s structure suggests potential antibacterial properties due to the presence of the oxadiazole moiety. Oxadiazoles have been reported to exhibit significant antibacterial activity . This compound could be synthesized and tested against a range of bacterial strains to determine its efficacy as an antibacterial agent.
Antimycobacterial Activity
Given the increasing concern over antibiotic-resistant tuberculosis, compounds with antimycobacterial properties are of high interest. The bromophenyl group in the compound’s structure is similar to those found in known antimycobacterial agents , suggesting that this compound may also possess such properties.
Anti-inflammatory Potential
The piperidine moiety within the compound is often associated with anti-inflammatory effects. Research could explore its use in treating inflammatory conditions, potentially offering a new avenue for the development of anti-inflammatory medications .
Antitumor Applications
Compounds containing the 1,2,4-oxadiazol ring have shown promise in antitumor studies. This compound could be investigated for its potential to inhibit tumor growth or as a chemotherapeutic agent, particularly in cancers where fluorophenyl groups have been effective .
Antidiabetic Research
The structural complexity of this compound, including the presence of a methanone group, suggests potential for antidiabetic drug development. Previous research has indicated that similar structures can interact with biological targets relevant to diabetes management .
Anti-allergic Properties
Histamine release is a key factor in allergic reactions, and compounds that can modulate this process are valuable. The compound’s structural similarity to known anti-allergic agents, such as those containing imidazole rings, indicates it could be studied for anti-allergic applications .
Neuroprotective Research
Neurodegenerative diseases are a growing concern, and compounds with neuroprotective capabilities are sought after. The fluorophenyl and piperidinyl groups in this compound’s structure are found in molecules with neuroprotective effects, suggesting potential research applications in this area .
Enzyme Inhibition Studies
Enzyme inhibitors are crucial in understanding disease mechanisms and developing drugs. The compound’s unique structure, particularly the bromophenyl and oxadiazol components, could be valuable in studying enzyme inhibition, which is fundamental in drug discovery processes .
特性
IUPAC Name |
(2-bromophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMYTBINVXPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)
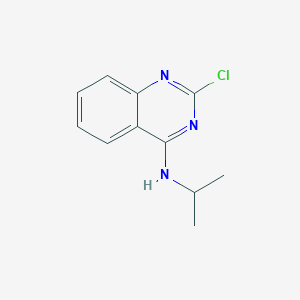
![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)

![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)
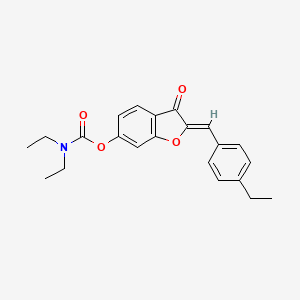
![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)
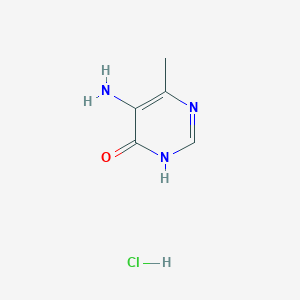
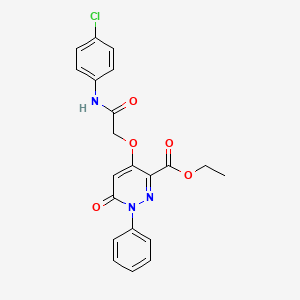
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)
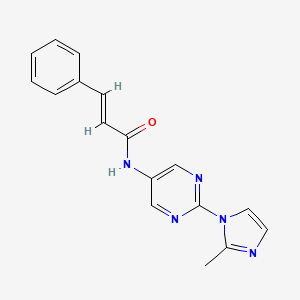
![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)